molecular formula C11H8BrNO2 B3048406 methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate CAS No. 167995-88-2

methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate

Cat. No.: B3048406
CAS No.: 167995-88-2
M. Wt: 266.09 g/mol
InChI Key: PDCJTVLFFQUQGC-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-aminophenyl or 4-thiocyanatophenyl compounds.

    Reduction: Formation of the corresponding amine derivative.

    Hydrolysis: Formation of 3-(4-bromophenyl)-2-cyanoprop-2-enoic acid.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate: Contains a fluorine atom in place of bromine.

    Methyl 3-(4-methylphenyl)-2-cyanoprop-2-enoate: Features a methyl group instead of bromine.

Uniqueness

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCJTVLFFQUQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401074
Record name 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167995-88-2
Record name 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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